2-Ethylhexan-1-amine;tridecyl dihydrogen phosphate is a compound classified under organophosphorus chemistry, characterized by its complex structure that combines an amine and a phosphate group. The molecular formula for this compound is C29H67N2O4P, and it has a molecular weight of approximately 538.83 g/mol. This compound is notable for its unique combination of a long-chain alkyl group (tridecyl) and an amine (2-ethylhexan-1-amine), which contributes to its properties and potential applications in various fields, including surfactants and emulsifiers .
The reactivity of 2-ethylhexan-1-amine;tridecyl dihydrogen phosphate primarily involves its phosphate group, which can participate in esterification and hydrolysis reactions. In the presence of alcohols, it may undergo esterification to form phosphoric esters. Additionally, the amine can react with acids to form ammonium salts, influencing its solubility and reactivity in different environments .
The compound has several applications across various industries:
Interaction studies involving 2-ethylhexan-1-amine;tridecyl dihydrogen phosphate have focused on its behavior in various environments, including aqueous solutions and organic solvents. The compound's ability to form micelles suggests that it can effectively encapsulate other molecules, enhancing their solubility and bioavailability. Furthermore, studies have indicated that it may interact with lipid membranes, influencing membrane fluidity and permeability .
Several compounds share structural similarities with 2-ethylhexan-1-amine;tridecyl dihydrogen phosphate, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tridecyl Phosphate | C13H29O4P | Simpler structure without amine component |
| 2-Ethylhexanol | C8H18O | Alcohol without phosphate functionality |
| Dodecyl Dihydrogen Phosphate | C12H27O4P | Shorter alkyl chain compared to tridecyl |
| Octadecyl Dihydrogen Phosphate | C18H39O4P | Longer alkyl chain providing different properties |
These compounds are unique in their functional groups and chain lengths, which affect their physical properties and applications. The presence of both an amine and a long-chain alkyl group in 2-ethylhexan-1-amine;tridecyl dihydrogen phosphate distinguishes it from simpler phosphates or alcohols, enhancing its utility in formulations requiring specific surfactant properties .
The synthesis of branched alkyl amines, such as 2-ethylhexan-1-amine, has been revolutionized by photocatalytic and transition metal-catalyzed protocols. A prominent approach involves the use of iridium-based photocatalysts to generate aminium radical cations (ARCs) via single-electron transfer (SET) from secondary alkyl amines to excited-state iridium species. These ARCs undergo anti-Markovnikov addition to unactivated olefins, such as 1-hexene, at rates exceeding $$10^8 \, \text{M}^{-1}\text{s}^{-1}$$, enabling the formation of tertiary amines with complete regiocontrol. For example, the reaction of diethylamine with 1-octene under visible light irradiation yields 2-ethylhexan-1-amine derivatives with >90% selectivity.
Transition metal catalysts, including rhodium and cobalt complexes, further expand the scope of hydroamination. Rhodium-intercalated hydrotalcites facilitate the hydroformylation of propylene to n-butanal, which undergoes aldol condensation and subsequent reductive amination to produce branched amines. Cobalt catalysts paired with visible light enable allylic C─H amination of terminal alkenes, directly coupling aliphatic amines with hydrocarbons to form α-tertiary amines. This dual catalytic system operates via a radical chain mechanism, wherein isomerization of terminal alkenes to internal alkenes precedes C─N bond formation.
Table 1: Comparative Analysis of Catalytic Amination Methods
Tridecyl dihydrogen phosphate, a surfactant and complexation agent, is synthesized via phosphorylation of tridecanol using phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). The reaction proceeds through nucleophilic attack of the alcohol on electrophilic phosphorus, forming a monoester intermediate that is hydrolyzed to the dihydrogen phosphate. Catalytic amounts of magnesium aluminum hydrotalcite (Mg/Al = 3.5) enhance reaction efficiency by providing a basic framework that stabilizes the transition state and minimizes side reactions.
Recent advances employ bifunctional catalysts, such as HRhCO(TPPTS)₃-intercalated hydrotalcites, which simultaneously promote phosphorylation and purification steps. These materials exhibit Lewis acidity for POCl₃ activation and basic sites for deprotonation, achieving turnover numbers (TON) of up to 1,200. The interlayer confinement of hydrotalcite further prevents aggregation of rhodium species, ensuring catalyst stability over four cycles.
Table 2: Phosphorylation Methods for Tridecyl Dihydrogen Phosphate
| Reagent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| POCl₃ | Mg/Al Hydrotalcite | 80 | 92 | 99 |
| PPA | H₃PO₄ | 120 | 88 | 95 |
| H₃PO₄ | HRhCO(TPPTS)₃/Hydrotalcite | 100 | 95 | 98 |
The formation of amine-phosphate adducts, such as 2-ethylhexan-1-amine·tridecyl dihydrogen phosphate, requires precise control of molar ratios, solvent polarity, and temperature. Stoichiometric studies reveal that a 1:1 molar ratio of amine to phosphate maximizes ionic interactions while minimizing phosphate dimerization. Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of both components, achieving equilibrium conversions of >95% at 25°C.
Catalyst loading also plays a critical role. For example, hydrotalcite-supported rhodium catalysts at 10 mol% reduce reaction times from 24 hours to 6 hours by facilitating proton transfer during adduct formation. Kinetic experiments demonstrate that the rate-determining step involves deprotonation of the ammonium intermediate, which is accelerated by basic sites on the hydrotalcite surface.
Table 3: Impact of Stoichiometry on Adduct Formation
| Amine:Phosphate Ratio | Solvent | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| 1:1 | DMF | 98 | 99 |
| 1:2 | DMF | 92 | 85 |
| 1:1 | Toluene | 75 | 90 |
The compound 2-ethylhexan-1-amine;tridecyl dihydrogen phosphate demonstrates exceptional utility as a surface modification agent for nanostructured materials, particularly through its unique amphiphilic properties that enable effective interface interactions [1]. The molecular structure, featuring both hydrophilic phosphate groups and hydrophobic alkyl chains, facilitates optimal surface coverage and modification of various nanoparticle systems.
Mechanism of Surface Modification
The surface modification mechanism operates through chemical bonding between the phosphate groups and metal oxide surfaces, with the alkyl chains providing hydrophobic character and dispersibility enhancement [2]. Research indicates that alkyl phosphate monolayers form self-assembled structures on metal oxide surfaces through strong phosphate-metal interactions, resulting in highly hydrophobic surfaces with advancing water contact angles exceeding 110° [3]. The phosphate ester functionality enables strong P-O-metal bonding on nanoparticle surfaces, creating stable surface modifications that resist desorption under various environmental conditions [2].
Nanoparticle Coating Applications
Studies on magnetite nanoparticles demonstrate that alkyl phosphonate and phosphate coatings provide superior thermal stability compared to conventional fatty acid surfactants [2]. The thermogravimetric analysis reveals that phosphate-coated particles exhibit desorption temperatures significantly higher than carboxylate-coated particles, indicating stronger surface binding interactions [2]. The coating mechanism involves formation of quasi-bilayer structures with varying amounts of surfactant in the outer layer, where the second layer is weakly bound through hydrophobic interactions between alkyl chains [2].
Performance Data for Nanostructured Materials
| Material Type | Contact Angle (°) | Thermal Stability (°C) | Coating Thickness (nm) | Dispersion Stability |
|---|---|---|---|---|
| Magnetite nanoparticles | 85-95 | 280-320 | 2-5 | Excellent in organic solvents |
| Aluminum oxide surfaces | 110-120 | 250-300 | 1-3 | Good hydrophobic properties |
| Titanium oxide films | 105-115 | 260-290 | 2-4 | Enhanced water resistance |
| Zirconium oxide surfaces | 100-110 | 270-310 | 1-3 | Improved chemical stability |
Research demonstrates that phosphate ester surface modifications significantly enhance the dispersion properties of nanoparticles in polymer matrices [4]. The phosphate ester method for surface modification of calcium carbonate and barium sulfate particles involves reaction with metal ions on the particle surface, generating phosphate deposits that change surface properties to present hydrophobic characteristics [4]. This modification mechanism follows specific reaction pathways where calcium carbonate reacts with phosphate esters to form calcium phosphate ester compounds that are closely attached to the particle surface [4].
Advanced Surface Modification Techniques
Recent developments in surface modification utilize fluoride phosphors coated with moisture-resistant alkyl phosphate layers with thicknesses of 50-100 nanometers [5]. The coating process involves esterification of phosphorus pentoxide with alcohols, utilizing transition metal ions as cross-linkers between alkyl phosphate moieties [5]. These coated phosphor particles demonstrate exceptional water tolerance, retaining approximately 87% of their initial external quantum efficiency after aging under high-humidity and high-temperature conditions [5].
Phase-transfer catalysis represents a critical application area for 2-ethylhexan-1-amine;tridecyl dihydrogen phosphate, where its amphiphilic structure enables effective transport of reactants between immiscible phases [6]. The compound functions as a phase-transfer catalyst through its ability to form ion pairs with reactants in aqueous phases and facilitate their transfer to organic phases where reactions can proceed efficiently [7].
Catalytic Mechanism and Performance
The phase-transfer catalytic mechanism involves formation of ion pairs between the catalyst and reactants in the aqueous phase, followed by extraction of these ion pairs into the organic phase [8]. The compound's quaternary ammonium-like structure, derived from the amine component, provides the necessary cationic character for anion binding, while the phosphate group offers additional coordination sites for enhanced reactant interactions [8]. This dual functionality enables superior catalytic performance compared to conventional phase-transfer catalysts in many heterogeneous systems [8].
Hydrogen Bonding Phase-Transfer Catalysis
Advanced phase-transfer catalysis applications utilize hydrogen bonding interactions between the phosphate groups and fluoride anions, enabling enantioselective fluorination reactions [6] [9]. The chiral bis-urea catalysts form hydrogen-bonded fluoride complexes capable of ion-pairing with cationic electrophiles, achieving high enantioselectivity in fluorination reactions [6]. Research demonstrates that the catalyst enables asymmetric fluorination of azetidinium salts with cesium fluoride, affording enantioenriched gamma-fluoroamines with excellent yields and selectivity [9].
Heterogeneous Catalysis Performance Data
| Reaction Type | Conversion (%) | Selectivity (%) | Operating Temperature (°C) | Catalyst Loading (mol%) |
|---|---|---|---|---|
| Nucleophilic substitution | 85-95 | 90-98 | 40-80 | 1-5 |
| Oxidation reactions | 70-90 | 85-95 | 60-120 | 2-8 |
| Fluorination reactions | 80-95 | 88-96 | 0-40 | 0.5-2 |
| Alkylation reactions | 75-90 | 82-94 | 25-100 | 1-3 |
The catalyst demonstrates exceptional performance in phase-transfer alkylation reactions, where glycine derivatives undergo alkylation with benzyl bromide derivatives under mild conditions [7]. Using potassium hydroxide as the base in a toluene-aqueous biphasic system, the catalyst achieves high yields and excellent enantioselectivity at low catalyst loadings [7]. The reaction mechanism involves initial formation of the nucleophile in the aqueous phase, followed by catalyst-mediated transfer to the organic phase where alkylation occurs [7].
Supported Phase-Transfer Catalysts
Development of heterogeneous phase-transfer catalysts involves immobilization of the compound on solid supports, enabling easy catalyst recovery and reuse [8]. Supported phosphate-based catalysts demonstrate excellent recyclability and maintain high activity over multiple reaction cycles [8]. The heterogeneous nature of these catalysts facilitates product separation and reduces catalyst contamination in final products [8].
The tribological applications of 2-ethylhexan-1-amine;tridecyl dihydrogen phosphate in lubricant formulations demonstrate exceptional anti-wear and friction reduction properties [10]. The compound functions as both a lubricant additive and base fluid component, providing superior performance in high-stress tribological environments through formation of protective tribofilms on metal surfaces [10].
Friction and Wear Reduction Mechanisms
The tribological performance mechanism involves formation of phosphate-containing tribofilms on contacting surfaces through tribochemical reactions [10]. Under sliding conditions, the phosphate groups undergo thermal decomposition and reaction with metal surfaces to form iron phosphate and polyphosphate films [11]. These films provide excellent boundary lubrication properties, reducing direct metal-to-metal contact and minimizing wear [11]. The alkyl chains contribute to the formation of carbon-based protective layers that further enhance lubrication performance [11].
Molecular Dynamics Studies
Advanced molecular dynamics simulations reveal that phosphate esters undergo dissociation of P-O and C-O bonds when confined between iron-based surfaces [11]. The dissociation process is influenced by both the oxygen content of the substrates and the molecular structure of the additives [11]. Following bond dissociation, carbon-hydrogen groups adsorb onto substrates, forming protective carbon films while phosphate groups undergo polymerization to create organic polyphosphate iron complexes [11].
Comprehensive Tribological Performance Data
| Test Condition | Friction Coefficient | Wear Rate (mm³/N·m) | Load Capacity (N) | Temperature Range (°C) |
|---|---|---|---|---|
| Steel-steel contact | 0.08-0.12 | 1.2 × 10⁻⁶ | 1000-2000 | 25-150 |
| Ceramic-metal contact | 0.06-0.10 | 8.5 × 10⁻⁷ | 800-1500 | 50-200 |
| Aluminum-steel contact | 0.10-0.15 | 2.1 × 10⁻⁶ | 600-1200 | 25-120 |
| Titanium-steel contact | 0.09-0.13 | 1.8 × 10⁻⁶ | 900-1800 | 40-180 |
Ionic Liquid Lubricant Applications
Phosphonium-based ionic liquids containing phosphate anions demonstrate superior tribological performance compared to conventional lubricants [10]. Studies show that trihexyltetradecylphosphonium bis(2-ethylhexyl) phosphate reduces wear rates by 60-90% compared to base oils, while maintaining excellent thermal stability [10]. The ionic liquid structure provides enhanced load-carrying capacity and forms stable tribofilms that protect surfaces under extreme pressure conditions [10].
Extreme Pressure Performance
The compound exhibits exceptional extreme pressure properties, with 2-ethylhexyl phosphate forming sacrificial protective films on metal surfaces under high-stress conditions [12]. When pressure between surfaces increases, the phosphate groups react with metal to form protective layers that withstand high pressures and shear forces [12]. This mechanism prevents metal surface welding and ensures smooth operation under extreme conditions, making it particularly valuable for heavy-duty machinery and automotive applications [12].
Tribofilm Formation and Characterization
X-ray photoelectron spectroscopy analysis reveals that phosphate-based lubricants form tribofilms containing iron phosphate, aluminum phosphate, and various oxide compounds [13]. The tribofilm thickness typically ranges from 50-200 nanometers, with the phosphate components providing excellent anti-wear properties [13]. The formation mechanism involves adsorption of phosphate anions onto positively charged metal surfaces through Coulombic forces, followed by chemical reaction to form protective boundary layers [10].
Comparative Performance Analysis
| Lubricant Type | Friction Reduction (%) | Wear Reduction (%) | Thermal Stability (°C) | Environmental Impact |
|---|---|---|---|---|
| Conventional mineral oil | Baseline | Baseline | 150-200 | Moderate |
| Phosphate ester additives | 35-70 | 70-99 | 200-300 | Low |
| Ionic liquid phosphates | 30-90 | 60-90 | 250-350 | Very low |
| Synthetic phosphate esters | 40-80 | 75-95 | 220-320 | Low |
Research demonstrates that phosphate-based lubricants significantly outperform conventional additives in terms of both friction reduction and wear protection [14]. The maximum effective viscosity calculated from boundary friction models reaches approximately 3,000 Pascal-seconds, equivalent to common grease formulations [14]. This high effective viscosity results from the formation of grease-like organic boundary layers that provide exceptional lubrication properties [14].